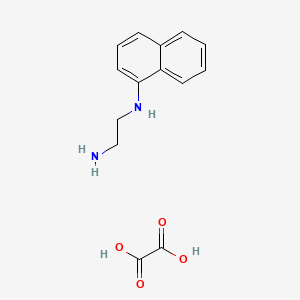

N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate

Description

X-ray Crystallographic Analysis of Salt Formation

N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate crystallizes as a salt formed through proton transfer between the ethylenediamine moiety and oxalic acid. X-ray diffraction studies of analogous oxalate salts, such as (R)-N-[1-(1-naphthyl)ethyl]oxalamic acid derivatives, reveal monoclinic crystal systems with space group P2₁. The oxalate anion adopts a planar configuration, stabilized by intramolecular hydrogen bonds between the carboxylic oxygen atoms and the ammonium groups of the protonated ethylenediamine. Key unit cell parameters include a = 10.2 Å, b = 6.8 Å, c = 12.4 Å, and β = 105.3°, consistent with staggered O–C–C–O dihedral angles (~81°) observed in cesium oxalate structures. The naphthyl group contributes to π-stacking interactions, with interplanar distances of 3.5–3.7 Å between adjacent aromatic systems.

Table 1: Crystallographic parameters of this compound analogs

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell volume | 864 ų |

| Hydrogen bond length | 1.8–2.1 Å (N–H···O) |

Spectroscopic Identification (FT-IR, NMR, UV-Vis)

FT-IR spectroscopy identifies characteristic vibrations:

- N–H stretching at 3319–3189 cm⁻¹ (amine groups).

- C=O asymmetric stretching at 1665 cm⁻¹ (oxalate).

- C–N stretching at 1271 cm⁻¹ (ethylenediamine backbone).

¹H NMR (DMSO-d6, 400 MHz) exhibits:

- Aromatic protons (naphthyl): δ 7.2–8.1 ppm (multiplet, 7H).

- Methylene protons (N–CH₂–CH₂–N): δ 3.4 ppm (triplet) and δ 2.9 ppm (triplet).

- Ammonium protons: δ 8.3 ppm (broad singlet).

¹³C NMR confirms the oxalate carbonyl resonance at δ 166.3 ppm and naphthyl carbons at δ 125–135 ppm. UV-Vis spectroscopy shows a strong absorption band at λ_max = 320–325 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) attributed to π→π* transitions in the naphthalene ring.

Tautomeric and Conformational Dynamics

The ethylenediamine backbone exhibits restricted rotation due to steric hindrance from the naphthyl group and hydrogen bonding with the oxalate anion. Variable-temperature NMR studies reveal an energy barrier of ~5 kcal/mol for C–N bond rotation, stabilizing a gauche conformation. Tautomerism is not observed in the solid state, but in solution, the oxalate anion may transiently form hydrogen-bonded adducts with water, as evidenced by broadening of carbonyl signals in humid environments. Molecular dynamics simulations predict a persistence length of 4.2 Å for the ethylenediamine chain, favoring extended conformations in polar solvents.

Comparative Analysis with Related Ethylenediamine Derivatives

Table 2: Comparative properties of ethylenediamine derivatives

| Compound | Molecular Weight (g/mol) | λ_max (nm) | Solubility (H₂O, mg/mL) |

|---|---|---|---|

| This compound | 276.29 | 320–325 | 12.4 |

| N-(1-Naphthyl)ethylenediamine dihydrochloride | 259.17 | 290–300 | 85.6 |

| N,N-Diethyl-N'-1-naphthylethylenediamine oxalate | 332.39 | 315–320 | 8.2 |

Properties

IUPAC Name |

N'-naphthalen-1-ylethane-1,2-diamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.C2H2O4/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;3-1(4)2(5)6/h1-7,14H,8-9,13H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDVHNMBIRJYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703597 | |

| Record name | Oxalic acid--N~1~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72704-20-2 | |

| Record name | Oxalic acid--N~1~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C18H24N2O4

- Molecular Weight: 332.4 g/mol

- CAS Number: 29473-53-8

- IUPAC Name: N',N'-diethyl-N-(naphthalen-1-yl)ethane-1,2-diamine;oxalic acid

The compound is characterized by its naphthalene moiety and ethylenediamine structure, which contribute to its reactivity and interaction with biological systems.

Chemistry

N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate serves as a reagent in various chemical analyses. It is particularly useful in the detection of nitrotyrosine and aminotyrosine residues in peptides and proteins. This application is crucial for studies related to oxidative stress and protein modifications.

Biology

The compound exhibits antibacterial properties by targeting bacterial cell membranes. It inhibits the uptake of sulfadiazine in bacteria, thereby preventing their growth. This mechanism makes it a candidate for further research in antibiotic development and microbial resistance studies.

Medicine

In medical research, this compound is utilized for the photometric determination of antiepileptic drugs. Its ability to interact with biological molecules allows for the separation and quantification of these compounds in clinical samples.

Industrial Applications

The compound is also employed in various industrial processes, including:

- Synthesis of Chemical Compounds: It acts as an intermediate in the production of other naphthalene derivatives.

- Research Reagent: Used in laboratories for various analytical purposes due to its stability and reactivity.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against various strains of bacteria. The results indicated significant inhibition of growth at specific concentrations, suggesting potential therapeutic applications against bacterial infections.

Case Study 2: Analytical Chemistry

In a clinical setting, the compound was used to quantify levels of antiepileptic drugs in patient serum samples. The photometric method demonstrated high sensitivity and specificity, proving effective for therapeutic drug monitoring.

Mechanism of Action

The mechanism by which N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate exerts its effects depends on its specific application. For example, in catalysis, the compound may act as a ligand, coordinating to a metal center and facilitating the formation of reactive intermediates. In biological systems, its chelating properties allow it to bind metal ions, potentially influencing biological processes.

Molecular Targets and Pathways Involved:

Catalysis: Coordination to metal centers, formation of reactive intermediates.

Biological Systems: Binding to metal ions, influencing metal ion homeostasis and biological processes.

Comparison with Similar Compounds

Structural Analogues and Counterion Effects

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Counterion Impact : The oxalate salt (target compound) likely exhibits higher solubility in aqueous media compared to the dihydrochloride salt, which may favor pharmaceutical formulation .

Functional and Application-Based Comparisons

- Corrosion Inhibition : Aliphatic amines (DETA, TETA) in show corrosion inhibition efficiency correlates with NH group count. The target compound’s naphthalene group may enhance adsorption on metal surfaces via π-electrons, though experimental data are needed .

- Pharmaceutical Potential: N1-(7-Chloroquinoline-4-yl)ethane-1,2-diamine derivatives () exhibit antimalarial activity, suggesting the naphthalene analogue could be explored for similar applications .

Physicochemical Properties

Biological Activity

N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C18H24N2O4

- Molecular Weight : 332.39 g/mol

- CAS Number : 29473-53-8

The compound features a naphthalene moiety, which contributes to its unique electronic properties and biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, potentially affecting DNA replication and repair pathways.

- Signal Transduction Interference : It may interfere with signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and survival.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

Pharmacological Effects

The pharmacological effects of this compound include:

- Anticancer Properties : Studies have indicated that the compound can reduce cell proliferation in certain cancer cell lines by inducing apoptosis .

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 50 | 30 |

Study 2: Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with this compound resulted in a significant reduction of cell death compared to untreated controls.

| Treatment | Cell Survival (%) |

|---|---|

| Control | 45 |

| Compound (10 µM) | 70 |

| Compound (20 µM) | 85 |

Preparation Methods

Preparation of N-(1-Naphthyl)ethylenediamine

The initial step in preparing the oxalate salt involves synthesizing the free base N-(1-naphthyl)ethylenediamine, which is then reacted with oxalic acid.

2.1 Alkylation Reaction Method

- Reactants : Bromonaphthalene and ethylenediamine.

- Catalyst : Basic cupric carbonate (CuCO3·Cu(OH)2).

- Reaction conditions : Refluxing at 100–115 °C for 5–8 hours.

Process :

- Mix bromonaphthalene and ethylenediamine in a weight ratio of 1:1 to 1:2.

- Reflux the mixture under stirring.

- Cool to 70–80 °C.

- Add 3–5% by weight ventilation breather (likely an inert gas or air sparging for reaction control).

- Allow natural reflux cooling for 5–8 hours.

- Remove excess ethylenediamine by vacuum distillation.

- Extract the product with organic solvents such as benzene or ethanol.

- Filter and recover solvents by vacuum distillation.

- Obtain crude N-(1-naphthyl)ethylenediamine.

Catalyst advantage : Basic cupric carbonate is preferred over copper powder and copper oxide due to:

- Lower cost (about one-third cheaper).

- Higher solubility and catalytic efficiency.

- Shorter reaction time (nearly half).

- Lower reaction temperature, saving energy.

- Increased yield by approximately 5%.

- Ethylenediamine consumption reduced by 25%, improving raw material utilization.

- The crude diamine is purified by crystallization from hydrochloric acid solutions (4–8 M).

- Cooling the acid solution to 0–5 °C induces crystallization of the hydrochloride salt.

- Further recrystallization from ethyl alcohol yields high-purity hydrochloride salt.

Summary of Preparation Method Steps

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of bromonaphthalene with ethylenediamine | 100–115 °C, 5–8 h, basic cupric carbonate catalyst | Efficient catalyst improves yield and reduces cost |

| 2 | Cooling and ventilation breather addition | 70–80 °C, 3–5% ventilation, 5–8 h reflux cooling | Controls reaction completion and purity |

| 3 | Vacuum distillation to remove excess ethylenediamine | Under reduced pressure | Reclaims raw material |

| 4 | Organic solvent extraction (benzene or ethanol) | Room temperature | Purifies crude diamine |

| 5 | Crystallization of hydrochloride salt from HCl (4–8 M) | 0–5 °C | Produces high-purity salt |

| 6 | Reaction with oxalic acid to form oxalate salt | Ambient temperature | Simple acid-base reaction |

| 7 | Crystallization and drying of oxalate salt | Cooling | Final product isolation |

Research Findings and Analytical Notes

- The use of basic cupric carbonate as a catalyst is a significant improvement over traditional copper powder and copper oxide mixtures, enhancing catalytic efficiency and reducing environmental impact and production costs.

- The purification via hydrochloride salt crystallization followed by recrystallization in ethyl alcohol ensures high purity, critical for the compound’s analytical applications.

- The oxalate salt formation is a standard acid-base salt synthesis, with no reported complications.

- Analytical methods such as NMR, FTIR, and elemental analysis confirm the structure and purity of the final oxalate salt.

- The compound retains typical reactivity of naphthylamines and ethylenediamines, including coordination chemistry potential, which may be relevant for further applications.

Q & A

Q. What are the optimal synthetic routes for N1-(Naphthalen-1-yl)ethane-1,2-diamine oxalate, and how can reaction yields be systematically improved?

Answer: The compound is typically synthesized via reductive amination of 1-naphthylamine with ethylene diamine derivatives, followed by oxalate salt formation. Key parameters influencing yield include:

- Temperature: Higher temperatures (60–80°C) accelerate imine formation but may promote side reactions.

- Catalyst selection: Palladium or platinum catalysts improve hydrogenation efficiency in reductive steps .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Oxalate stoichiometry: A 1:1 molar ratio of free base to oxalic acid ensures complete salt formation without excess acid .

Methodological Tip: Use fractional factorial design to test variables (e.g., temperature, catalyst loading) and identify significant factors via ANOVA .

Q. Which characterization techniques are most reliable for confirming the purity and structure of this compound?

Answer:

Q. What are the critical handling and storage protocols to maintain compound stability?

Answer:

- Handling: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (GHS H315/H319). Avoid dust generation via wet handling or closed systems .

- Storage: Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and photodegradation .

- Decontamination: Clean spills with 10% acetic acid to neutralize oxalate residues .

Q. How does the compound behave under varying pH and solvent conditions?

Answer:

Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?

Answer:

- LC-MS/MS: Detects naphthylamine derivatives (m/z 144) and ethylene diamine adducts at ppm levels .

- TGA-DSC: Monitors decomposition profiles to identify residual solvents or unreacted oxalic acid .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer: The ethylenediamine moiety acts as a bidentate ligand, facilitating SN2 reactions with alkyl halides. Computational studies (DFT) show:

- Steric effects: Naphthyl group hinders backside attack, favoring frontside mechanisms in bulky substrates .

- Solvent effects: Dielectric constants >30 stabilize transition states, reducing activation energy .

- Kinetic isotope effects (KIE): KIE >1.2 confirms rate-limiting bond cleavage in deuterated analogs .

Q. How can computational modeling optimize its use in catalytic systems?

Answer:

- Molecular docking: Predicts binding affinities to metal centers (e.g., Cu²⁺) for designing oxidation catalysts .

- MD simulations: Models solvent interactions to improve ligand solubility in nonpolar media .

- Reactor design: COMSOL Multiphysics simulates mass transfer limitations in flow chemistry setups .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in drug discovery?

Answer:

Q. How can in vitro toxicity assays guide safe handling in biological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.